molecular formula C16H11NO2 B11684482 2-Styryl-4-oxo-3,1-benzoxazine CAS No. 18600-57-2

2-Styryl-4-oxo-3,1-benzoxazine

Cat. No.: B11684482
CAS No.: 18600-57-2
M. Wt: 249.26 g/mol
InChI Key: KBAXULDFOCTUNQ-UHFFFAOYSA-N
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Description

2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core with a phenylethenyl substituent. It has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can also be performed under microwave conditions to enhance the reaction rate and yield. The reaction conditions are mild, making it a convenient method for synthesizing this compound.

Industrial Production Methods

Industrial production of 2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimization of reaction parameters can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . This inhibition can modulate various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethenyl-4H-3,1-benzoxazin-4-one
  • 2-Methyl-4H-3,1-benzoxazin-4-one
  • 2-Ethyl-4H-3,1-benzoxazin-4-one

Uniqueness

2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one is unique due to its phenylethenyl substituent, which imparts distinct chemical and biological properties

Properties

CAS No.

18600-57-2

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2-(2-phenylethenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H11NO2/c18-16-13-8-4-5-9-14(13)17-15(19-16)11-10-12-6-2-1-3-7-12/h1-11H

InChI Key

KBAXULDFOCTUNQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)O2

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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